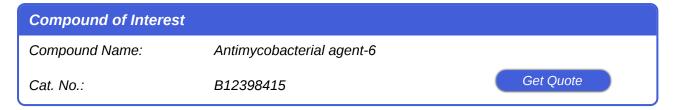


Application Notes and Protocols for Mass Spectrometry Analysis of Antimycobacterial Agent-6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-6, also identified as compound 9g, is a potent quinoxaline derivative that has demonstrated significant activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 3.49 µM[1]. Quinoxaline derivatives are a promising class of compounds in the development of new anti-tuberculosis drugs, with mechanisms of action that can include the induction of DNA damage and inhibition of essential mycobacterial enzymes[2][3][4]. This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of Antimycobacterial agent-6, an essential tool for its preclinical and clinical development.

Chemical Properties and Structure

- Systematic Name: 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine
- Molecular Formula: C21H15ClN4O3
- Molecular Weight: 422.83 g/mol
- Chemical Structure: (Image of the chemical structure of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine would be placed here in a real document)



Quantitative Data Presentation

The following tables summarize the key quantitative data for the mass spectrometry analysis of **Antimycobacterial agent-6**.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Value
Molecular Formula	C21H15CIN4O3
Monoisotopic Mass	422.0781
Calculated m/z [M+H]+	423.0854
Calculated m/z [M+Na]+	445.0673
Calculated m/z [M-H] ⁻	421.0712

Table 2: Predicted Major Mass Fragmentation (MS/MS) Data for [M+H]+

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Putative Lost Neutral Fragment
423.0854	312.0434	C7H7NO (p-anisidine)
423.0854	284.0483	C ₈ H ₇ N ₂ O (p- methoxyphenylcyanamide)
423.0854	271.0175	C ₈ H ₆ ClN ₂ (2-(4- chlorophenyl)quinoxaline)
312.0434	266.0219	NO2 (Nitryl radical)
284.0483	238.0268	NO2 (Nitryl radical)

Experimental Protocols

This section provides detailed methodologies for the mass spectrometry analysis of **Antimycobacterial agent-6**.



Protocol 1: Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Antimycobacterial agent-6 and dissolve it in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Plasma Sample Preparation (for pharmacokinetic studies):
 - To 100 μL of plasma, add 300 μL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the initial mobile phase.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a triple quadrupole or highresolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.

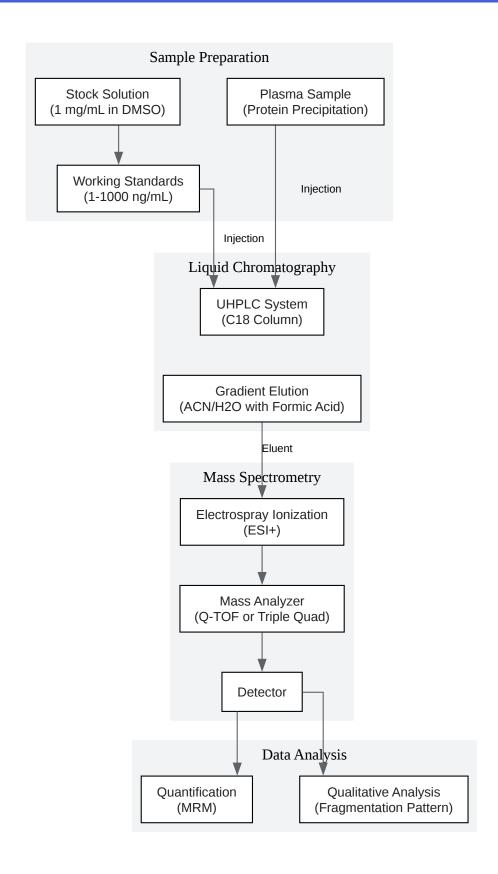


- Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350°C.
 - Gas Flow Rates: Optimized for the specific instrument.
 - Data Acquisition: Full scan mode (m/z 100-600) for initial analysis and Multiple Reaction
 Monitoring (MRM) for quantification.
 - MRM Transitions for Quantification:
 - Primary: 423.1 → 312.0
 - Secondary (confirmatory): 423.1 → 284.0

Mandatory Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis





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Caption: Workflow for the LC-MS/MS analysis of Antimycobacterial agent-6.



Diagram 2: Proposed Mechanism of Action - DNA Damage Pathway



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